2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is widely used due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid involves the cleavage of the Boc group under acidic conditions. This process includes:
Protonation: The carbonyl oxygen is protonated, leading to resonance stabilization.
Elimination: The tert-butyl group is eliminated, forming a carbocation.
Methanolysis: The silyl ester undergoes methanolysis to form carbamic acid.
Decarboxylation: The carbamic acid decarboxylates to yield the free amine.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Another Boc-protected compound used in organic synthesis.
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid: A similar compound with a cyclopropyl group.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring and a Boc-protected amine. This combination makes it particularly useful in the synthesis of heterocyclic compounds and in peptide chemistry .
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-7-10(11(17)18)8(2)16-9(15-7)6-14-12(19)20-13(3,4)5/h6H2,1-5H3,(H,14,19)(H,17,18) |
InChI Key |
GJWDMNRBIFKESB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)CNC(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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